N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride

Wilson's disease copper chelation therapy urinary copper excretion

N-(2-Aminoethyl)-N′-(3-aminopropyl)ethylenediamine tetrahydrochloride (CAS 187037-23-6), systematically named 1,4,7,11-tetraazaundecane tetrahydrochloride, is a linear asymmetric tetraamine salt with the molecular formula C₇H₂₀N₄·4HCl and molecular weight 306.10 g/mol. Its free base (2,2,3-tet or TAUD) contains a distinctive 2‑carbon–2‑carbon–3‑carbon nitrogen bridging pattern that imparts coordination asymmetry absent in symmetric tetraamine analogs such as triethylenetetramine (2,2,2-tet) and 2,3,2-tetramine.

Molecular Formula C7H24Cl4N4
Molecular Weight 306.1 g/mol
CAS No. 187037-23-6
Cat. No. B070149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride
CAS187037-23-6
Molecular FormulaC7H24Cl4N4
Molecular Weight306.1 g/mol
Structural Identifiers
SMILESC(CN)CNCCNCCN.Cl.Cl.Cl.Cl
InChIInChI=1S/C7H20N4.4ClH/c8-2-1-4-10-6-7-11-5-3-9;;;;/h10-11H,1-9H2;4*1H
InChIKeyWDLWFIMADVGTED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine Tetrahydrochloride – Procurement-Grade Polyamine Chelator for Trace Metal Research


N-(2-Aminoethyl)-N′-(3-aminopropyl)ethylenediamine tetrahydrochloride (CAS 187037-23-6), systematically named 1,4,7,11-tetraazaundecane tetrahydrochloride, is a linear asymmetric tetraamine salt with the molecular formula C₇H₂₀N₄·4HCl and molecular weight 306.10 g/mol [1]. Its free base (2,2,3-tet or TAUD) contains a distinctive 2‑carbon–2‑carbon–3‑carbon nitrogen bridging pattern that imparts coordination asymmetry absent in symmetric tetraamine analogs such as triethylenetetramine (2,2,2-tet) and 2,3,2-tetramine [2]. The tetrahydrochloride salt form ensures high aqueous solubility (as a strong chelator of metal ions) and compatibility with aqueous biochemical and synthetic protocols [1].

Why Simple Tetraamine Interchange Fails: Asymmetric 2,2,3-Tet Geometry Determines Chelation Efficacy, Metal Ion Selectivity, and Complex Lability


Linear tetraamines with identical donor-atom counts (N₄) exhibit markedly different metal‑binding behavior depending on their ethylene/propylene bridge sequence. The asymmetric 2,2,3‑tet framework of this compound creates an uneven five‑/five‑/six‑membered chelate ring array upon metal coordination, whereas 2,2,2‑tet (trientine) forms three equivalent five‑membered rings and 2,3,2‑tet forms a five‑/six‑/five‑membered pattern [1]. These geometric differences translate into quantifiable variations in copper‑mobilization potency in vivo [2], complex isomer distribution (cis‑β vs. trans) in Cr(III) and Ni(II) systems [3], and water‑exchange dynamics in Gd(III) MRI contrast agent candidates [1]. Generic substitution with a symmetric tetraamine therefore risks altered pharmacokinetics, divergent metal‑clearance profiles, and different coordination‑chemistry outcomes.

Quantitative Comparative Evidence: N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine Tetrahydrochloride Versus Clinically Relevant Chelators


Copper Mobilization Urinary Excretion Factor: TAUD (2,2,3-tet) Versus Trientine (2,2,2-tet) and D‑Penicillamine in Rats

In a direct head‑to‑head rat study, TAUD enhanced urinary copper excretion 7.8‑fold over untreated controls, matching D‑penicillamine (7.2×) and nearly doubling the effect of the clinically used trientine (TRIEN, 4.0×) [1]. All chelators were administered intraperitoneally at an equimolar dose of 1 mmol/kg in male Sprague‑Dawley rats [1].

Wilson's disease copper chelation therapy urinary copper excretion

Oral Copper Mobilization Efficacy: TAUD Versus TETREN and DPA in Copper‑Overloaded Rats

In a 5‑day oral gavage study (0.67 mmol/kg/day) using rats with a 32‑fold hepatic copper overload, TAUD and TETREN demonstrated comparable or higher copper‑mobilization efficacy than DPA [1]. Although TETREN produced the greatest urinary copper increase, TAUD achieved similar overall copper mobilization without the significant hepatic copper reduction failure noted for TETREN [1].

Wilson's disease oral chelation therapy hepatic copper reduction

Nickel(II) Square‑Planar Complex Formation: Asymmetric 2,2,3‑tet Enables Unique Ni-N Bond Lengths Not Achievable with Symmetric 2,3,2‑tet or trien

The X‑ray crystal structure of [Ni(2,2,3‑tet)](ClO₄)₂ reveals two distinct trans Ni–N bond sets (1.900 & 1.910 Å and 1.996 & 1.966 Å) generated by the asymmetric ligand framework [1]. This bond‑length inequality, coupled with slow octahedral–square‑planar equilibrium (measured by water proton relaxation times T₁,₂), creates conditions for catalytic site formation that are absent in complexes of symmetric tetraamines [1].

coordination chemistry nickel(II) complexes square-planar geometry asymmetric catalysis precursors

Cr(III) Acid Hydrolysis Kinetics: Exo‑cis‑β Configuration of 2,2,3‑tet Confers Distinct Ligand‑Substitution Lability

The exo‑cis‑β‑[CrCl₂(2,2,3‑tet)]ClO₄ isomer, uniquely accessible because of the asymmetric 2,2,3‑tet ligand, exhibits a first‑order chloride aquation rate constant of k_H (25 °C) = 4.10 s⁻¹ with activation parameters ΔH^‡ = 83.4 kJ mol⁻¹ and ΔS^‡ = −30 J K⁻¹ mol⁻¹ (0.01 M HCl) [1]. This kinetic profile differs fundamentally from Cr(III) complexes of symmetric tetraamines, which favor trans configurations with different hydrolysis rates.

chromium(III) complexes acid hydrolysis kinetics ligand substitution lability coordination isomerism

When N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine Tetrahydrochloride Outperforms Generic Tetraamines – Evidence‑Backed Application Scenarios


Wilson's Disease Copper‑Mobilization Studies Requiring Higher Cupruresis than Trientine at Equimolar Dose

In rat models of copper overload, TAUD (2,2,3‑tet) achieves a 7.8‑fold urinary copper excretion increase, nearly double the 4.0‑fold response of the clinical standard trientine (2,2,2‑tet) at the same 1 mmol/kg i.p. dose [1]. This makes TAUD the preferred procurement choice for experimental protocols where maximizing cupruresis per administered dose is critical, such as comparative efficacy screening of Wilson's disease therapeutics [1].

Oral Chelation Therapy Development Targeting DPA‑Intolerant Wilson's Disease Patients

Oral TAUD demonstrates copper‑mobilization efficacy similar to or higher than D‑penicillamine in copper‑overloaded rats, positioning it as a lead candidate for developing alternatives for DPA‑intolerant patients [2]. The oral bioavailability of the tetrahydrochloride salt form supports formulation development, and its efficacy profile justifies procurement for preclinical pharmacokinetic and toxicological evaluation [2].

Asymmetric Tetraamine Scaffold for Catalytic Ni(II) and Mixed‑Ligand Complex Synthesis

The structurally characterized square‑planar [Ni(2,2,3‑tet)]²⁺ complex exhibits asymmetric Ni–N bond lengths (1.90–2.00 Å) and slow octahedral–square‑planar equilibrium, generating a coordination environment conducive to catalytic site formation [3]. Researchers procuring this compound for inorganic synthesis gain access to a pre‑organized asymmetric N₄ scaffold that yields coordination isomers (cis‑β, trans) and mixed‑ligand products not attainable with symmetric tetraamines [3].

Gd(III) MRI Contrast Agent Research Leveraging Asymmetric Ligand‑Field Effects on Water Relaxivity

The asymmetric 2,2,3‑tet ligand forms Gd(III) complexes with distinct inner‑sphere water coordination (q) and steric constraint profiles compared to commercial Gd‑DTPA and Gd‑DTPA‑BMA contrast agents [4]. The ligand proton longitudinal relaxation rates (R₁) in Gd(III)–2,2,3‑tet solutions have been quantitatively characterized, enabling researchers to evaluate structure‑relaxivity relationships for next‑generation MRI contrast agent design [4].

Quote Request

Request a Quote for N-(2-Aminoethyl)-N'-(3-aminopropyl)ethylenediamine tetrahydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.